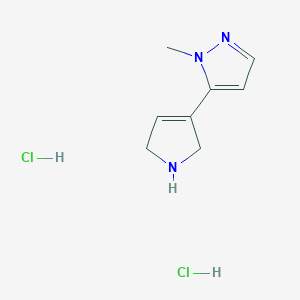

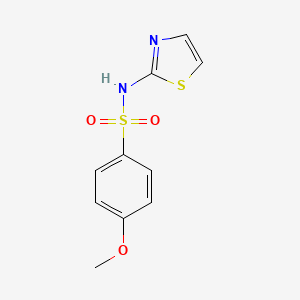

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of starting materials that can provide the necessary nitrogen and carbon atoms to form the pyrazole ring. In the case of the related compound 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones, L-isoleucine methyl ester hydrochloride was used as the starting material . Similarly, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine involved the use of this pyrazole ligand to form various coordination compounds with metals such as Zn, Ni, Mn, and Cd .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, which revealed a twisted conformation between the pyrazole and thiophene rings . The mononuclear complexes mentioned earlier were also characterized by X-ray single crystal diffraction, showing different coordination geometries .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cycloadditions. For example, the pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole derivatives can act as ylides in cycloaddition reactions with electron-deficient alkenes and alkynes . These reactions are influenced by the electronic properties of the molecules, which can be partially explained by Frontier Molecular Orbital (MO) theory .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through spectroscopic methods and thermal analysis. The photoluminescent properties of some pyrazole compounds were investigated in methanol solution, indicating their potential applications in optical materials . The thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, providing insights into its stability . Additionally, the optical properties of novel pyrazole derivatives were characterized by UV-vis absorption and fluorescence spectral characteristics .

Wissenschaftliche Forschungsanwendungen

Cycloadditions to Pyrrolo and Pyrazolo Thiazoles

A study by Sutcliffe et al. (2000) explored the cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, showcasing the compound's potential in creating complex molecular structures through cycloaddition reactions. These reactions are crucial for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science. The behavior of these compounds in reactions provides insights into their reactivity and the possibility of creating a variety of derivatives with specific properties (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Synthesis of Pyrazolo Pyrimidines

Martins et al. (2009) discussed the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. This research highlights the versatility of pyrazole derivatives in organic synthesis, leading to compounds that could have significant implications in drug discovery and development. The ability to selectively synthesize and modify these compounds opens up new pathways for creating pharmacologically active molecules (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).

Pyrimidine Derivatives Synthesis

Elnagdi et al. (1975) focused on the synthesis of derivatives of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, introducing a new ring system. Their work illustrates the compound's utility in constructing complex heterocyclic systems, which are foundational in developing new therapeutic agents. The creation of new ring systems like these can lead to the discovery of compounds with novel mechanisms of action for treating various diseases (Elnagdi, Sallam, & Ilias, 1975).

Unsubstituted Quinoidal Pyrrole

Ghorai and Mani (2014) explored the reaction of an unsubstituted quinoidal pyrrole with oxygen, leading to charge transfer and palladium(II) complexes. This study underscores the potential of pyrrole derivatives in developing new materials and catalysts, showing how modifications to the pyrrole structure can significantly alter its chemical properties and interactions. Such compounds could have applications in organic electronics, photovoltaics, and catalysis (Ghorai & Mani, 2014).

Eigenschaften

IUPAC Name |

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-11-8(3-5-10-11)7-2-4-9-6-7;;/h2-3,5,9H,4,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLYJQGITSXWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)

![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)